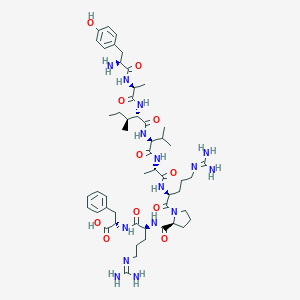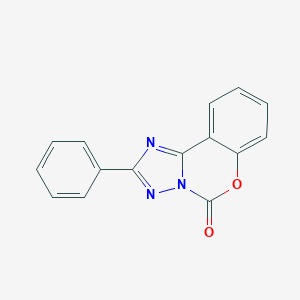
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one, also known as PBTZ169, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTZ169 belongs to the class of benzoxazinone derivatives and has been found to exhibit potent anti-tubercular activity. In
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is not fully understood. However, it is believed to inhibit the activity of two enzymes, DprE1 and DprE2, which are involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium.
Effets Biochimiques Et Physiologiques
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to exhibit low toxicity in vitro and in vivo studies. It has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been found to be metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its potent anti-tubercular activity, which makes it a promising candidate for the development of new anti-tubercular drugs. Another advantage is its low toxicity, which makes it a safer alternative to existing anti-tubercular drugs. However, one of the limitations of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one to better understand its anti-tubercular activity. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer activity of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. Finally, clinical trials are needed to determine the safety and efficacy of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one in humans.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one involves a multistep process that starts with the reaction of 2-amino-5-bromobenzoxazole with phenyl isocyanate to form 2-phenyl-5-bromo-1,3-benzoxazol-6(5H)-one. This intermediate is then reacted with sodium azide and triphenylphosphine to form 2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one. The overall yield of this process is approximately 25%.
Applications De Recherche Scientifique
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit synergistic activity when used in combination with existing anti-tubercular drugs, such as rifampicin and isoniazid. In addition to its anti-tubercular activity, 2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one has also been found to exhibit anti-inflammatory and anti-cancer activity.
Propriétés
Numéro CAS |
158120-42-4 |
|---|---|
Nom du produit |
2-Phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one |
Formule moléculaire |
C15H9N3O2 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-phenyl-[1,2,4]triazolo[1,5-c][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C15H9N3O2/c19-15-18-14(11-8-4-5-9-12(11)20-15)16-13(17-18)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
YEILPXZRUKXLGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4OC3=O |
Autres numéros CAS |
158120-42-4 |
Synonymes |
2-phenyl-1,2,4-triazolo(1,5-c)(1,3)benzoxazin-5-one 2-PTBO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



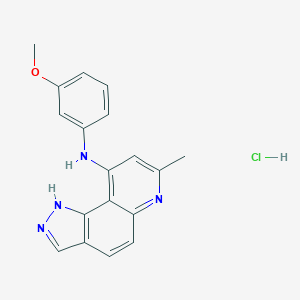
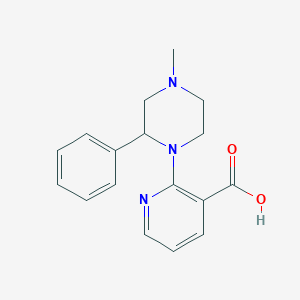
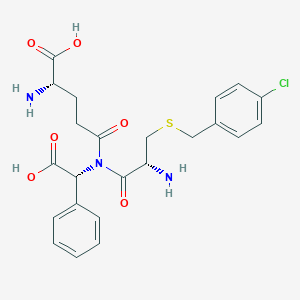
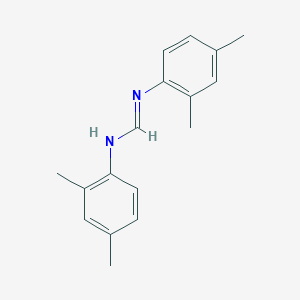
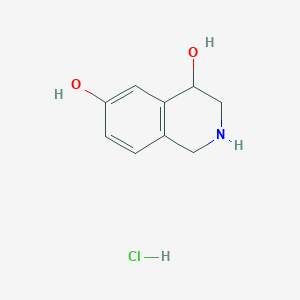
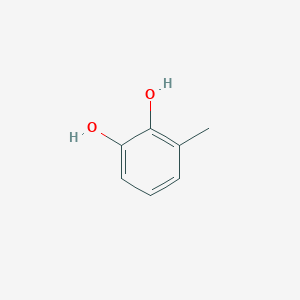
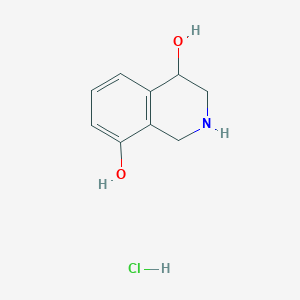
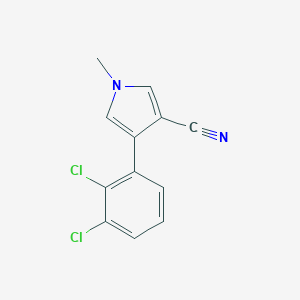
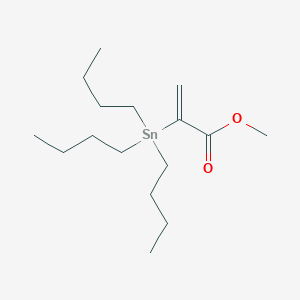
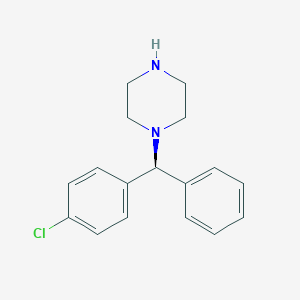
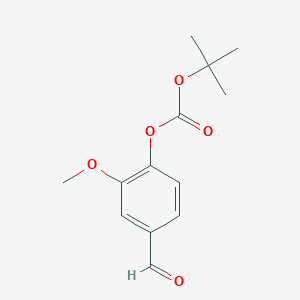
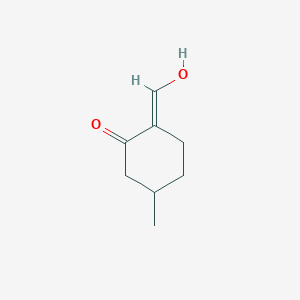
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
